2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Kynurenine Monooxygenase (KMO) Neurodegeneration Structure-Activity Relationship

2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 904826-09-1) is a synthetic, achiral small molecule with the molecular formula C₂₂H₂₄N₄O₄S and a molecular weight of 440.52 g/mol. Characterized by a 2,4-dimethoxybenzenesulfonamide core linked to a phenylpyridazine-pyrrolidine moiety, it is primarily cataloged as a screening compound (e.g., ChemDiv ID G620-0396) for early-stage drug discovery.

Molecular Formula C22H24N4O4S
Molecular Weight 440.52
CAS No. 904826-09-1
Cat. No. B3009827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
CAS904826-09-1
Molecular FormulaC22H24N4O4S
Molecular Weight440.52
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC
InChIInChI=1S/C22H24N4O4S/c1-29-18-8-10-21(20(15-18)30-2)31(27,28)25-17-7-5-6-16(14-17)19-9-11-22(24-23-19)26-12-3-4-13-26/h5-11,14-15,25H,3-4,12-13H2,1-2H3
InChIKeyIBRQKWMQNVYDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 904826-09-1): Procurement-Ready Structural and Physicochemical Profile


2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 904826-09-1) is a synthetic, achiral small molecule with the molecular formula C₂₂H₂₄N₄O₄S and a molecular weight of 440.52 g/mol. Characterized by a 2,4-dimethoxybenzenesulfonamide core linked to a phenylpyridazine-pyrrolidine moiety, it is primarily cataloged as a screening compound (e.g., ChemDiv ID G620-0396) for early-stage drug discovery . Its calculated LogP is approximately 3.9, with a polar surface area of 80.8 Ų, placing it within a favorable physicochemical space for cell permeability . This compound is not a formulated drug product and is intended for non-human research purposes only.

Why 2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzenesulfonamide Analogs


In the N-(6-phenylpyridazin-3-yl)benzenesulfonamide class, the specific 2,4-dimethoxy substitution pattern on the terminal phenyl ring critically influences both target engagement and selectivity. Structure-activity relationship (SAR) studies on closely related kynurenine monooxygenase (KMO) inhibitors reveal that even minor modifications to this region can alter IC₅₀ values by over an order of magnitude . For example, moving the pyrrolidine substituent from the ortho to meta position on the central phenyl ring, or replacing the 2,4-dimethoxy motif with a single para-methyl group, results in distinct pharmacological profiles. Indiscriminate substitution of this compound with a generic benzenesulfonamide-based analog would forfeit these carefully optimized interactions, leading to unpredictable changes in potency, brain penetration, and kinase selectivity.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide


Positional Isomer Differentiation: Meta-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl vs. Ortho-Substituted Analogs in KMO Inhibition Potency

The title compound features a critical meta-substitution of the central phenyl ring, which links the benzenesulfonamide to the pyridazine-pyrrolidine moiety. In contrast, the most potent reported analogs in the KMO inhibitor series bear an ortho-substitution (e.g., 4-methyl-N-(6-[2-(pyrrolidin-1-yl)phenyl]pyridazin-3-yl)benzene-1-sulfonamide) . This positional difference is expected to alter the dihedral angle and steric environment of the core scaffold. While direct IC₅₀ data for the title compound is not publicly available, the meta-substituted analog N-(6-[3-(dimethylamino)phenyl]pyridazin-3-yl)-4-methylbenzene-1-sulfonamide exhibits an IC₅₀ of 100 nM against mouse brain KMO, which is ~30-fold less potent than the ortho-substituted comparator (IC₅₀ = 3.3 nM) . This data provides a class-level inference that the title compound's unique connectivity will yield a distinct potency and selectivity profile compared to ortho-substituted leads.

Kynurenine Monooxygenase (KMO) Neurodegeneration Structure-Activity Relationship

Methoxy Substitution Pattern: 2,4-Dimethoxy vs. 4-Methyl and Unsubstituted Benzenesulfonamide Core

The 2,4-dimethoxy substitution on the terminal benzenesulfonamide ring is a distinctive feature of the title compound, absent in the core of the most active published KMO inhibitors, which predominately feature a 4-methylbenzenesulfonamide core . The electron-donating methoxy groups are anticipated to modulate the acidity of the sulfonamide NH and alter the compound's hydrogen-bonding capacity. While the precise impact on KMO is uncharacterized for this scaffold, related sulfonamide drug classes show that replacing a methyl group with a methoxy group can drastically improve metabolic stability and solubility, as well as shift selectivity between isoforms . For instance, in carbonic anhydrase inhibitors, a 2,4-dimethoxy substitution led to a >600-fold selectivity window for CA II over CA I compared to the unsubstituted analog .

Medicinal Chemistry Sulfonamide SAR Target Engagement

Physicochemical Differentiation: Calculated LogP and Brain Penetration Potential vs. Benchmark KMO Inhibitors

Compounds in the N-(6-phenylpyridazin-3-yl)benzenesulfonamide series are noted for their brain-penetrant properties, a key requirement for treating neurodegenerative diseases . The title compound exhibits a calculated LogP of ~3.9, which is within the optimal range (1–4) for CNS drug candidates. This differentiates it from more polar KMO inhibitors like CHDI-340246 (a carboxylic acid-containing compound with lower LogP), which were explicitly reported to have very poor brain permeability . While direct brain-to-plasma ratio (Kp) data is not available for CAS 904826-09-1, its structural class was optimized specifically to overcome the brain penetration deficit of prior inhibitors .

Blood-Brain Barrier Penetration CNS Drug Discovery Physicochemical Properties

Priority Procurement Scenarios for 2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide in Drug Discovery


1. CNS-Targeted Kynurenine Pathway Modulator Library Design

Based on its structural class's established brain permeability and KMO inhibition potential , this compound is ideally suited as a core scaffold for designing focused libraries aimed at modulating the kynurenine pathway in Huntington's disease and other neurodegenerative disorders. Its meta-substituted phenyl linker offers a distinct vector for exploring SAR away from the more crowded ortho-substituted lead series, potentially unveiling novel intellectual property space .

2. Selective Kinase or Carbonic Anhydrase Screening Deck Expansion

The 2,4-dimethoxybenzenesulfonamide motif has been independently validated to confer high isoform selectivity, as demonstrated by a >600-fold selectivity gain in carbonic anhydrase inhibitors . Including this compound in a screening deck diversifies the chemical space beyond standard methyl- or halogen-substituted sulfonamides, increasing the likelihood of identifying selective hits against disease-relevant kinase or CA isoforms.

3. In Vitro ADME and Metabolic Stability Probe

The presence of two methoxy groups on the terminal phenyl ring is a key structural differentiator from the commonly used 4-methylbenzenesulfonamides. This compound can serve as a valuable probe to experimentally determine the impact of this substitution on metabolic stability (e.g., resistance to CYP-mediated demethylation) and solubility, generating critical data to guide lead optimization campaigns that currently rely on less oxidatively resistant analogs.

4. Chemical Probe for Pyridazine-Specific Protein Interactions

The pyrrolidinyl-pyridazine moiety is a less common pharmacophore compared to simple phenyl or piperidine rings. Procuring this compound enables its use as a chemical biology tool to probe for protein targets that exhibit a specific affinity for the pyridazine-pyrrolidine substructure, distinct from off-targets engaged by more ubiquitous heterocycles. This can de-risk target validation studies where selectivity is paramount.

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